![molecular formula C12H14N2 B1593233 (s)-1-n-Benzyl-2-cyano-pyrrolidine CAS No. 928056-25-1](/img/structure/B1593233.png)
(s)-1-n-Benzyl-2-cyano-pyrrolidine
Overview
Description
-(S)-1-N-Benzyl-2-cyano-pyrrolidine, also known as S-benzylcyanopyrrolidine, is a cyclic amine that is widely used in organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in drug discovery and development. This compound has also been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
- In medicinal chemistry, this compound can be modified to develop potential drugs. Its structural features make it suitable for designing new antiviral, antibacterial, or anticancer agents .
- Asymmetric reactions using this compound can yield enantiomerically pure products, which are crucial in drug development and other applications .
- Its use in asymmetric catalysis has attracted attention due to its ability to promote enantioselective transformations .
- These compounds exhibit interesting optical and electronic properties, making them relevant for display technologies and sensors .
- Its absorption and emission properties can be useful in designing fluorescent probes, sensors, and imaging agents .
Organic Synthesis and Medicinal Chemistry
Asymmetric Synthesis
Catalysis
Materials Science
Photophysics and Photochemistry
Biological Activity and Pharmacology
properties
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFYOCFQGYYIH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649647 | |
Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928056-25-1 | |
Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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